
N-(cyclopropylmethyl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-2-fluorobenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the degradation of the neurotransmitter GABA, which plays a crucial role in the regulation of neuronal excitability. The inhibition of GABA-AT by CPP-115 leads to an increase in GABA levels, which can have a range of effects on the central nervous system.
Wirkmechanismus
The mechanism of action of N-(cyclopropylmethyl)-2-fluorobenzamide is based on its inhibition of GABA-AT, which leads to an increase in the levels of GABA in the brain. GABA is the main inhibitory neurotransmitter in the central nervous system, and its increased levels can lead to a reduction in neuronal excitability and a range of effects on behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(cyclopropylmethyl)-2-fluorobenzamide depend on the specific brain regions and neuronal circuits that are affected by the increased levels of GABA. In general, N-(cyclopropylmethyl)-2-fluorobenzamide has been shown to reduce seizure activity in animal models of epilepsy, to reduce anxiety-like behavior in rodents, and to reduce pain sensitivity in models of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(cyclopropylmethyl)-2-fluorobenzamide as a research tool is its high selectivity for GABA-AT, which allows for the specific modulation of GABA levels without affecting other neurotransmitter systems. However, the use of N-(cyclopropylmethyl)-2-fluorobenzamide in laboratory experiments can be limited by its relatively short half-life and its poor solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on N-(cyclopropylmethyl)-2-fluorobenzamide and its therapeutic applications. One area of interest is the development of more potent and selective GABA-AT inhibitors, which could have improved efficacy and reduced side effects compared to N-(cyclopropylmethyl)-2-fluorobenzamide. Another area of interest is the investigation of the effects of N-(cyclopropylmethyl)-2-fluorobenzamide on different brain regions and neuronal circuits, which could lead to the identification of new therapeutic targets for neurological and psychiatric disorders. Finally, the development of new delivery methods for N-(cyclopropylmethyl)-2-fluorobenzamide, such as nanoparticle-based drug delivery systems, could improve its pharmacokinetic properties and increase its potential for clinical use.
Synthesemethoden
The synthesis of N-(cyclopropylmethyl)-2-fluorobenzamide involves the reaction of 2-fluorobenzoyl chloride with cyclopropylmethylamine in the presence of a base, such as triethylamine. The resulting product is purified by column chromatography to yield N-(cyclopropylmethyl)-2-fluorobenzamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylmethyl)-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models, and has been investigated as a potential treatment for epilepsy, anxiety disorders, and neuropathic pain.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-10-4-2-1-3-9(10)11(14)13-7-8-5-6-8/h1-4,8H,5-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPUPJGENDIJKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-methoxyethyl)spiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7508198.png)

![[6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508212.png)


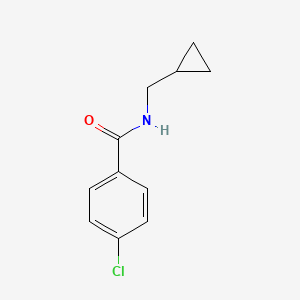
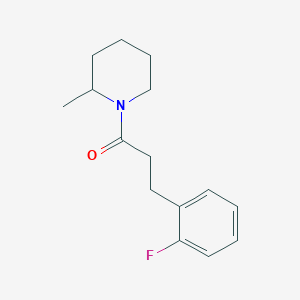
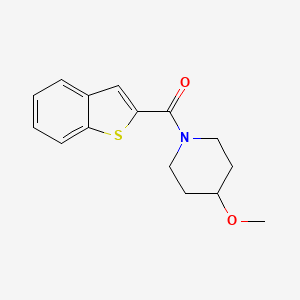


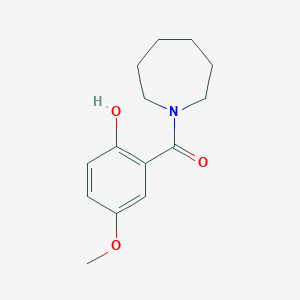
![2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7508275.png)
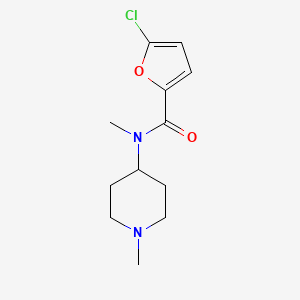
![N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cycloheptanamine](/img/structure/B7508289.png)